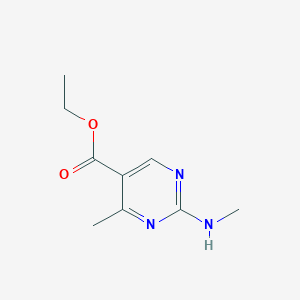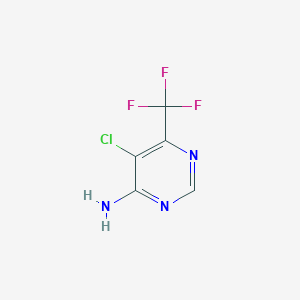
5-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chloro group at the 5th position and a trifluoromethyl group at the 6th position on the pyrimidine ring, along with an amine group at the 4th position. It is known for its significant biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2,4-diaminopyrimidine and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction is carried out under controlled conditions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is typically performed in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- N-oxides and reduced amine derivatives.
Applications De Recherche Scientifique
5-Chloro-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antifungal and anticancer agents.
Industry: The compound is used in the development of agrochemicals, including fungicides and herbicides.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes. For example, it may inhibit mitochondrial complex I electron transport, disrupting cellular respiration in fungi.
Pathways Involved: By inhibiting key enzymes, the compound can interfere with metabolic pathways, leading to the death of target organisms such as fungi or cancer cells.
Comparaison Avec Des Composés Similaires
5-Chloro-2,4-diaminopyrimidine: Lacks the trifluoromethyl group but has similar biological activity.
6-(Trifluoromethyl)pyrimidin-4-amine: Lacks the chloro group but retains the trifluoromethyl and amine functionalities.
Uniqueness: 5-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its biological activity and make it a versatile compound in various applications.
Propriétés
Numéro CAS |
1260763-88-9 |
|---|---|
Formule moléculaire |
C5H3ClF3N3 |
Poids moléculaire |
197.54 g/mol |
Nom IUPAC |
5-chloro-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-3(5(7,8)9)11-1-12-4(2)10/h1H,(H2,10,11,12) |
Clé InChI |
KSQKVUMWMJZYFS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
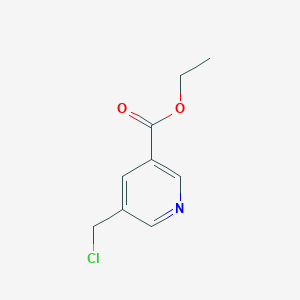
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
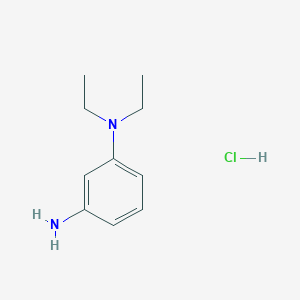
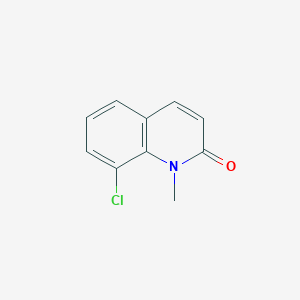
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)

